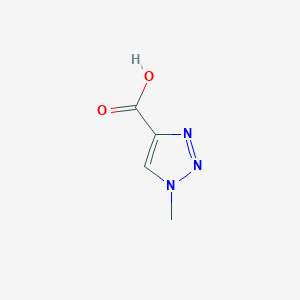

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUXBHALPHVDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617803 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-71-3 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-1H-1,2,3-triazole-4-carboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for producing this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles, including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical sciences due to their stability and diverse biological activities.[1] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules. Its synthesis is primarily achieved through a two-step process: the formation of a methyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.

Primary Synthetic Pathways

Two main pathways for the synthesis of this compound are outlined below. Both routes are effective, and the choice of method may depend on the availability of starting materials and desired scale.

Figure 1: Primary synthetic routes to this compound.

Pathway 1: 'Click Chemistry' (CuAAC) Route

This pathway is often preferred due to its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[2] The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate via CuAAC

The core of this pathway is the copper-catalyzed reaction between methyl propiolate and methyl azide. Methyl azide can be generated in situ from sodium azide and a methylating agent or used as a prepared solution.

Experimental Protocol:

A representative procedure adapted from the synthesis of similar 1,4-disubstituted 1,2,3-triazoles is as follows:

-

To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium azide (1.1 eq).

-

To this mixture, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 eq) in water, followed by sodium ascorbate (0.1 eq) in water. The addition of sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst.

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then methylated. To a solution of the crude product in a suitable solvent like DMF, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Quantitative Data for Analogous CuAAC Reactions:

| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl azide, Methyl propiolate | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 60-65 | 3 | Not specified | [1] |

| Alkyl azides, Propiolic acid | CuSO₄, Sodium Ascorbate | H₂O | RT | - | good | [3] |

Step 2: Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

The final step is the conversion of the methyl ester to the carboxylic acid via alkaline hydrolysis.

Experimental Protocol:

-

Dissolve the methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable solvent such as methanol.

-

Add an aqueous solution of a base, for example, 1M sodium hydroxide (2.0 eq).

-

The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete hydrolysis. The reaction progress is monitored by TLC until the starting material is no longer visible.

-

After completion, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 using a dilute acid like 1M HCl.

-

The precipitated product, this compound, is collected by filtration.

-

The solid is washed with cold water and dried under vacuum to yield the pure carboxylic acid.

Quantitative Data for Analogous Ester Hydrolysis:

| Ester | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Methyl Salicylate | 5M NaOH | H₂O | Reflux | 20 min | Not specified | [4] |

| Various Esters | NaOH | Dichloromethane/Methanol | RT | few min | Not specified | [5] |

Pathway 2: N-Methylation Route

This alternative pathway begins with a pre-formed triazole ester, which is then methylated at one of the nitrogen atoms. It is important to note that methylation of 1H-1,2,3-triazoles can potentially lead to a mixture of N1 and N2-methylated isomers, which may require careful purification.

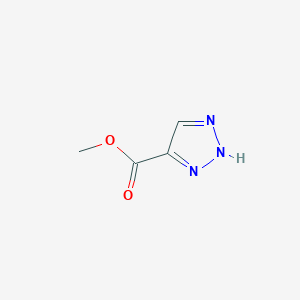

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This starting material can be synthesized via the reaction of methyl propiolate with a source of azide, such as trimethylsilyl azide, followed by methanolysis.

Step 2: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

The triazole nitrogen is deprotonated with a base, followed by quenching with a methylating agent.

Experimental Protocol:

-

To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).

-

The suspension is stirred at room temperature for a short period to allow for the formation of the triazolide anion.

-

Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The resulting crude product, which may be a mixture of isomers, is purified by column chromatography to isolate the desired methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 3: Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

The hydrolysis of the ester to the carboxylic acid is carried out as described in Pathway 1, Step 2.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The mechanism of the CuAAC reaction is a catalytic cycle involving copper(I) acetylide intermediates.

References

- 1. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 5. researchgate.net [researchgate.net]

Spectral and Methodological Guide to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols related to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document combines available data with theoretical knowledge and data from closely related analogs to provide a comprehensive resource.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data

An experimental ¹H NMR spectrum is available for this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the triazole ring, as well as the methyl group substituent.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ | 3.9 - 4.2 | Singlet |

| CH (triazole ring) | 8.0 - 8.5 | Singlet |

| COOH | 12.0 - 13.0 | Broad Singlet |

Note: The chemical shift of the carboxylic acid proton can vary significantly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

No direct experimental ¹³C NMR data was found for this compound. The following are predicted chemical shifts based on data from analogous triazole-4-carboxylic acid derivatives.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | 35 - 40 |

| C4 (triazole ring) | 138 - 142 |

| C5 (triazole ring) | 125 - 130 |

| C=O (carboxylic acid) | 160 - 165 |

Table 3: Infrared (IR) Spectral Data

Specific experimental IR data for this compound is not available. The expected characteristic absorption bands are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (methyl) | 2900-3000 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=N stretch (triazole ring) | 1450-1550 | Medium |

| N-N stretch (triazole ring) | 1200-1300 | Medium |

Table 4: Mass Spectrometry Data

Experimental mass spectrometry data for this compound is not available. The expected molecular ion peak and potential major fragmentation patterns are outlined below.

| Ion | m/z (expected) |

| [M]+ | 141.04 |

| [M-COOH]+ | 96.04 |

| [M-N₂]+ | 113.05 |

Experimental Protocols

Synthesis of this compound

Step 1: Methylation of 1H-1,2,3-triazole

A solution of 1H-1,2,3-triazole in a suitable solvent (e.g., DMF or acetonitrile) is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is typically stirred at room temperature or gently heated to afford a mixture of 1-methyl-1H-1,2,3-triazole and 2-methyl-2H-1,2,3-triazole. The isomers can be separated by chromatography.

Step 2: Carboxylation of 1-methyl-1H-1,2,3-triazole

The isolated 1-methyl-1H-1,2,3-triazole is then carboxylated at the 4-position. This can be achieved by lithiation with a strong base like n-butyllithium at low temperature, followed by quenching with carbon dioxide (dry ice). Acidic workup then yields the desired this compound.

Spectral Data Acquisition

The following are general protocols for acquiring the spectral data:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a solid (KBr pellet or ATR) or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Hypothetical Biological Activity Pathway

While the specific biological activity of this compound is not well-documented, many triazole derivatives exhibit antimicrobial properties. A hypothetical mechanism of action could involve the inhibition of a key bacterial enzyme.

Caption: Hypothetical inhibition of a bacterial metabolic pathway.

Technical Guide: NMR Analysis of 1-methyl-1H-1,2,3-triazole-4-carboxylic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis for the core structure of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of public, experimental NMR data for the free acid, this document utilizes spectral data from its closely related derivative, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate . The data for the triazole ring and the N-methyl group are structurally representative and provide a strong basis for the analysis of the core scaffold, a common motif in medicinal chemistry.

Introduction to the Core Structure

The 1,2,3-triazole ring is a five-membered heterocyclic motif of significant interest in drug development and materials science. Its stability, rigid structure, and capacity for hydrogen bonding make it a valuable component in designing bioactive molecules. The specific isomer, this compound, serves as a key building block for more complex chemical entities. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity assessment of such compounds.

NMR Spectral Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate . The assignments are based on typical chemical shift values and coupling patterns for this class of compounds.

Note: The data presented is for the methyl ester derivative. The chemical shift of the triazole proton (H-5) and the N-methyl protons (N-CH₃) are expected to be very similar in the corresponding carboxylic acid. The most significant difference will be the absence of the O-methyl (O-CH₃) signal and the presence of a broad carboxylic acid proton (COOH) signal in the ¹H NMR spectrum of the acid, typically found far downfield (>10 ppm).

Table 1: ¹H NMR Data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

(Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | Singlet (s) | 1H | H-5 (Triazole ring) |

| ~4.10 | Singlet (s) | 3H | N-CH₃ |

| ~3.95 | Singlet (s) | 3H | O-CH₃ (Ester) |

Table 2: ¹³C NMR Data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

(Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C=O (Ester carbonyl) |

| ~140.0 | C-4 (Triazole ring) |

| ~128.0 | C-5 (Triazole ring) |

| ~52.5 | O-CH₃ (Ester) |

| ~37.0 | N-CH₃ |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data integrity in scientific research.

Synthesis Protocol: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

A common and regioselective method for synthesizing this compound involves the methylation of a precursor, methyl 1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Add potassium carbonate (K₂CO₃) to the solution, followed by the dropwise addition of methyl iodide.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to isolate the desired product, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[2]

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program is standard to provide a spectrum with single lines for each unique carbon atom.[3] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

Conclusion

NMR spectroscopy is indispensable for the structural verification of this compound and its derivatives. By analyzing the chemical shifts, multiplicities, and integration of proton signals, alongside the chemical shifts in the carbon spectrum, researchers can confidently confirm the molecular structure. While this guide uses data from the methyl ester, the presented protocols and analytical workflow are directly applicable to the carboxylic acid, providing a robust framework for its characterization in a drug discovery or materials science setting.

References

Mass Spectrometry of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and structural elucidation in various experimental settings. This document outlines potential fragmentation patterns, provides detailed experimental protocols for its analysis, and presents visual workflows to facilitate comprehension.

Core Concepts in the Mass Analysis of this compound

The mass spectrum of this compound is influenced by the ionization technique employed, primarily Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS). The fragmentation of the 1,2,3-triazole ring and the carboxylic acid group are the principal pathways observed.

Under EI-MS, the molecule is expected to undergo significant fragmentation. A key fragmentation pathway for 1,2,3-triazole derivatives involves the loss of a neutral nitrogen molecule (N₂). The carboxylic acid moiety can also fragment, leading to the loss of water (H₂O), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH).

ESI-MS, being a softer ionization technique, is well-suited for analyzing polar molecules like this compound, which are common in pharmaceutical research. In positive ion mode, the molecule is likely to be observed as the protonated species [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the dominant ion. Fragmentation can be induced by varying the fragmentor voltage, leading to characteristic product ions.

Predicted Quantitative Mass Spectrometry Data

The following tables summarize the predicted m/z values for the parent ion and key fragment ions of this compound (Molecular Weight: 141.12 g/mol ) under different ionization conditions.

Table 1: Predicted m/z Values under Electron Ionization (EI-MS)

| Predicted Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [M]⁺• | - | 141 |

| [M - N₂]⁺• | N₂ | 113 |

| [M - •OH]⁺ | •OH | 124 |

| [M - H₂O]⁺• | H₂O | 123 |

| [M - •COOH]⁺ | •COOH | 96 |

| [M - N₂ - CO]⁺• | N₂, CO | 85 |

Table 2: Predicted m/z Values under Positive Electrospray Ionization (+ESI-MS)

| Predicted Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₅H₆N₃O₂⁺ | 142 |

| [M+Na]⁺ | C₅H₅N₃O₂Na⁺ | 164 |

| [M+H - H₂O]⁺ | C₅H₄N₃O⁺ | 124 |

| [M+H - CO]⁺ | C₄H₆N₃O⁺ | 114 |

Table 3: Predicted m/z Values under Negative Electrospray Ionization (-ESI-MS)

| Predicted Ion | Formula | Predicted m/z |

| [M-H]⁻ | C₅H₄N₃O₂⁻ | 140 |

| [M-H - CO₂]⁻ | C₄H₄N₃⁻ | 94 |

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

a) Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

If the compound has low volatility, derivatization (e.g., silylation) may be necessary to increase its volatility for GC analysis.

b) GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol describes a general method for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

a) Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

-

The sample may be further diluted to a final concentration of 1-10 µg/mL.

b) LC-MS Parameters:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Column Temperature: 40 °C

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive and Negative modes.

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Fragmentor Voltage: 70-150 V (can be varied to induce fragmentation).

-

Mass Range: m/z 50-500

Visualizations

The following diagrams illustrate a proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Proposed EI-MS fragmentation of this compound.

Caption: General workflow for mass spectrometric analysis.

An In-depth Technical Guide on the Crystal Structure of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of crystallographic data for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, this document focuses on its closely related methyl ester derivative. The structural information and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and application of triazole-based compounds.

Crystallographic Data

The crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been determined by X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Empirical Formula | C₅H₇N₃O₂ |

| Formula Weight | 141.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.697(1) Å |

| b = 7.1314(11) Å | |

| c = 8.6825(16) Å | |

| α = 71.053(16)° | |

| β = 86.865(15)° | |

| γ = 76.528(14)° | |

| Volume | 324.37(10) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 293 K |

| Calculated Density | 1.446 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| Crystal Size | 0.15 × 0.10 × 0.05 mm |

| Reflections Collected | 1108 |

| Final R indices [I>2σ(I)] | R1 = 0.064 |

| R indices (all data) | wR2 = 0.173 |

| Goodness-of-fit on F² | 1.13 |

Molecular Structure and Intermolecular Interactions

The molecule of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is nearly planar, with the exception of the hydrogen atoms of the two methyl groups. The maximum deviation from the mean plane is -0.043(3) Å for the O1 atom[1].

In the crystal lattice, molecules are interconnected through intermolecular C—H···O hydrogen bonds, forming two-dimensional layers that are parallel to the bc plane. The stability of the crystal structure is further enhanced by intermolecular π–π stacking interactions between the parallel triazole rings. The centroid-to-centroid distances for these stacking interactions are 3.685(2) Å and 3.697(2) Å[1].

Experimental Protocols

The synthesis of the title compound is achieved through the methylation of methyl 1H-1,2,3-triazole-4-carboxylate. The following protocol is based on the reported experimental procedure[1].

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate (2 g)

-

Dry Dimethylformamide (DMF) (15 ml)

-

Potassium carbonate (K₂CO₃) (1.3 g)

-

Methyl iodide (0.98 ml)

-

Nitrogen atmosphere

Procedure:

-

Dissolve methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF in a reaction vessel maintained at 273 K (0 °C) under a nitrogen atmosphere.

-

Add potassium carbonate to the solution.

-

Add methyl iodide to the mixture.

-

Stir the reaction mixture at 273 K for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under vacuum.

-

Isolate the resulting isomers from the residue using column chromatography.

The reaction yields three isomers which can be identified by mass spectroscopy[1].

Logical Relationships in Crystal Packing

The arrangement of molecules in the crystal structure is governed by specific non-covalent interactions, leading to a stable, layered assembly.

References

In-Depth Technical Guide: Solubility Profile of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility profile of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Due to the limited direct quantitative data for this specific compound, this guide also includes information on closely related analogs and general methodologies for determining the solubility of heterocyclic carboxylic acids.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The triazole moiety is a well-recognized scaffold in a variety of biologically active molecules, known for its metabolic stability and ability to participate in hydrogen bonding. Understanding the solubility of this compound is critical for its potential development as a therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Physicochemical Properties

| Property | Value (for methyl 1H-1,2,3-triazole-4-carboxylate) | Reference |

| Molecular Weight | 127.10 g/mol | [1] |

| XLogP3-AA | -0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

It is important to note that the carboxylic acid will have different properties compared to its methyl ester, particularly a lower pKa and potentially higher aqueous solubility, especially at neutral or basic pH.

Solubility Profile

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative assessments and data from analogous compounds provide valuable guidance.

Qualitative Solubility:

-

Polar Protic Solvents: Triazole carboxylic acid derivatives are generally expected to exhibit moderate to good solubility in polar protic solvents such as water, methanol, and ethanol. This is due to the presence of the carboxylic acid group and the nitrogen atoms in the triazole ring, which can act as hydrogen bond donors and acceptors.

-

Aqueous Solubility Trend of Carboxylic Acids: The solubility of carboxylic acids in water generally decreases as the carbon chain length increases.[2]

Experimental Protocol for Solubility Determination

While a specific protocol for this compound has not been identified, the following is a detailed, adaptable experimental protocol based on the static gravimetric method, which is widely used for determining the solubility of solid compounds in various solvents.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile) of analytical grade

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the suspension to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This prevents the precipitation or dissolution of the solute during sampling.

-

Accurately weigh the collected filtrate.

-

-

Analysis:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute in the collected filtrate based on the determined concentration and dilution factor.

-

The solubility can be expressed in various units, such as g/100 g solvent, mg/mL, or mole fraction.

-

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of a solid compound.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated in the literature, triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects. For instance, some triazole-containing compounds act as enzyme inhibitors.

Given the structural similarity to other bioactive molecules, it is plausible that this compound could interact with various biological targets. The following diagram illustrates a generalized signaling pathway where a hypothetical small molecule inhibitor, such as a triazole derivative, might act. This is a representative diagram and does not imply a known interaction for this specific compound.

Representative Signaling Pathway Diagram:

Caption: A hypothetical kinase signaling pathway inhibited by a triazole derivative.

Conclusion

The solubility of this compound is a critical parameter for its potential development in various scientific and pharmaceutical applications. While direct quantitative data is currently limited, this guide provides a framework for understanding its likely solubility characteristics based on related compounds. The provided experimental protocol offers a robust method for determining its solubility in various solvents. Further experimental investigation is necessary to fully characterize the solubility profile of this compound and to explore its potential biological activities and mechanisms of action.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a methylated triazole ring coupled with a carboxylic acid group, presents a unique combination of properties that make it an attractive scaffold for the development of novel therapeutic agents. The triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, while the carboxylic acid moiety provides a handle for further chemical modifications and influences the compound's solubility and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and insights into its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data for related compounds are available, specific experimental values for the target compound are not consistently reported in the literature. In such cases, calculated or data from closely related analogs are provided and clearly indicated.

Table 1: General and Structural Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 16681-71-3 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Chemical Structure |  | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Physical State | Solid | Assumed based on related compounds | |

| Melting Point | Data not available | Melting points of related triazole-4-carboxylic acid derivatives are in the range of 132-136 °C.[3] | - |

| Boiling Point | Data not available | A predicted boiling point for similar triazole carboxylic acids is approximately 446°C at 760 mmHg.[3] | - |

| pKa | Data not available | The pKa of the parent 1H-1,2,3-triazole is 9.4. The carboxylic acid group will introduce a lower pKa.[4] | - |

| logP (calculated) | -0.49 | This value suggests the compound is hydrophilic. | - |

| Solubility | Data not available | The parent 1H-1,2,3-triazole is very soluble in water. The presence of the carboxylic acid group is expected to enhance water solubility.[4] | - |

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and the further investigation of a compound's properties. The following sections outline general methodologies for the synthesis of this compound and the determination of its key physicochemical parameters.

Synthesis of this compound

A plausible synthetic route is outlined below:

Caption: General workflow for the synthesis of this compound via CuAAC.

Detailed Methodology (Hypothetical):

-

Preparation of Methyl Azide: Methyl azide can be prepared in situ from sodium azide and a methylating agent like methyl iodide or dimethyl sulfate. Caution: Methyl azide is explosive and should be handled with extreme care behind a blast shield.

-

Reaction Setup: In a round-bottom flask, dissolve propiolic acid in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Addition of Catalyst: Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Addition of Azide: Slowly add the freshly prepared methyl azide solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the product can be extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

A common method for determining the pKa of an acidic compound is through potentiometric titration.

References

In-Depth Technical Guide on 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Theoretical and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines theoretical calculations to elucidate its structural and electronic properties, alongside detailed experimental protocols for its synthesis and characterization.

Introduction

This compound belongs to the 1,2,3-triazole class of heterocycles, which are known for their wide range of biological activities, including antiviral, antibacterial, and antiepileptic properties. They also serve as important building blocks in the synthesis of dyes, agrochemicals, and corrosion inhibitors.[1] The substitution of a methyl group at the N1 position and a carboxylic acid at the C4 position of the triazole ring influences the molecule's polarity, solubility, and potential for intermolecular interactions, making it a valuable scaffold in drug design. Theoretical calculations provide a powerful tool for understanding the molecule's geometry, electronic structure, and reactivity, which are crucial for predicting its behavior and designing novel derivatives.

Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the properties of molecules like this compound. These calculations provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Computational Methodology

A common approach for theoretical calculations on this class of compounds involves geometry optimization and frequency calculations using DFT with the B3LYP functional and a 6-31G* or higher basis set.[2] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Diagram of the typical workflow for theoretical calculations:

References

Spectroscopic Characterization of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic values based on closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for synthesis and analysis are also provided to enable researchers to obtain and verify these characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar triazole derivatives and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 1H | Triazole C5-H |

| ~4.1-4.3 | Singlet | 3H | N-CH₃ |

| ~12.0-13.0 | Broad Singlet | 1H | COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | COOH |

| ~140-145 | Triazole C4 |

| ~125-130 | Triazole C5 |

| ~35-40 | N-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Triazole) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1500-1600 | Medium | N=N stretch (Triazole Ring) |

| ~1400-1450 | Medium | C-N stretch (Triazole Ring) |

| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 127.04 | [M]⁺ (Molecular Ion) |

| 110 | [M-OH]⁺ |

| 82 | [M-COOH]⁺ |

| 69 | [C₂H₃N₃]⁺ |

Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of this compound. These are generalized procedures based on established methods for similar compounds.

Synthesis of this compound

This synthesis is a multi-step process starting from commercially available reagents.

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a suitable solvent such as a mixture of tert-butanol and water (2:1).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Hydrolysis: Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard 400 MHz or 500 MHz spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a chemical compound and the logical relationships in the characterization process.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Logical relationships between the compound and its key characterization data.

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for the synthesis of a vast array of pharmacologically active molecules. 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a valuable building block in the design of novel therapeutics due to the unique physicochemical properties imparted by the triazole ring, which can act as a bioisostere for other functional groups and participate in hydrogen bonding. This document provides detailed application notes and experimental protocols for the amide coupling of this compound with primary and secondary amines, utilizing common and efficient coupling reagents.

Overview of Amide Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a variety of coupling reagents. This note focuses on two of the most widely used and reliable methods:

-

Carbodiimide-based coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).

-

Uronium/Aminium salt-based coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and rapid coupling reagent.

The choice of coupling protocol can be influenced by factors such as the steric and electronic properties of the amine, the desired reaction scale, and cost considerations.

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes key aspects of two common protocols for the amide coupling of this compound. The quantitative data presented are typical expected yields for amide coupling reactions and may require optimization for this specific substrate.

| Protocol | Coupling Reagents | Base | Solvent | Typical Reaction Time | Typical Yield Range | Key Advantages |

| 1 | EDC, HOBt | DIPEA or TEA | DMF or DCM | 4 - 16 hours | 70-95% | Cost-effective, readily available reagents, byproducts are generally water-soluble. |

| 2 | HATU | DIPEA or TEA | DMF or NMP | 1 - 4 hours | 85-99% | High efficiency, fast reaction times, low epimerization for chiral substrates. |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with an amine using EDC and HOBt.

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate, 1M HCl, ethyl acetate, magnesium sulfate)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Dissolve the mixture in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a general procedure for the rapid and efficient coupling of this compound with an amine using HATU.[1]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

HATU (1.1 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Standard workup reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflows for the described amide coupling protocols.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Caption: Workflow for HATU mediated amide coupling.

References

Application Notes and Protocols for the Esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail four common esterification methods, including protocols, a comparative summary of reaction parameters, and visual workflows.

Introduction to Esterification Methods

The conversion of the carboxylic acid moiety of this compound to an ester is a fundamental transformation in medicinal chemistry. Esterification can be used to modify the pharmacokinetic properties of a drug candidate, improve its stability, or facilitate further synthetic transformations. Several methods are available for this purpose, each with its own advantages and limitations. This document outlines four common and effective methods:

-

Thionyl Chloride Mediated Esterification: A high-yielding method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

-

Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction that is cost-effective but may require forcing conditions.

-

Steglich Esterification: A mild, coupling agent-mediated method suitable for acid-sensitive substrates.

-

Mitsunobu Reaction: A versatile method that proceeds under neutral conditions with inversion of stereochemistry if a chiral alcohol is used.

Comparison of Esterification Methods

The choice of esterification method will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product. The following table summarizes key quantitative parameters for the described methods.

| Method | Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Thionyl Chloride | Thionyl chloride (SOCl₂), Alcohol | Methanol, Toluene | 20-60 | 5 | 92-94[1] | High yield, relatively short reaction time. | Generates corrosive HCl gas, requires careful handling. |

| Fischer-Speier | Acid catalyst (e.g., H₂SO₄), Excess Alcohol | Alcohol (as solvent) | Reflux | 1-10[2] | Variable | Cost-effective, simple procedure. | Equilibrium reaction, may require removal of water, not suitable for acid-sensitive substrates.[2] |

| Steglich | DCC or EDC, DMAP (catalyst), Alcohol | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | 1-12 | >80[3] | Mild conditions, suitable for acid-labile substrates.[3] | Formation of urea byproduct can complicate purification.[3] |

| Mitsunobu | Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol | THF, Diethyl ether | 0 to Room Temperature | Several hours | Variable | Mild and neutral conditions, stereochemical inversion.[4] | Stoichiometric amounts of phosphine oxide byproduct, cost of reagents.[4] |

Experimental Protocols

Method 1: Thionyl Chloride Mediated Esterification

This protocol is adapted from a procedure for the synthesis of a closely related isomer and is expected to give high yields for the target molecule.[1]

Workflow Diagram:

References

- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile heterocyclic ligand with significant potential in coordination chemistry, materials science, and drug development. The presence of a carboxylic acid group and multiple nitrogen atoms in the triazole ring allows for diverse coordination modes with various metal centers. This document provides detailed protocols for the synthesis of this ligand and explores its potential applications in the formation of coordination polymers and metal-organic frameworks (MOFs), drawing parallels with structurally similar triazole-based ligands. The N-methylation of the triazole ring can influence the ligand's electronic properties and steric hindrance, offering opportunities for fine-tuning the properties of the resulting metal complexes.

Application Notes

The unique structural features of this compound make it a promising candidate for several applications:

-

Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand, possessing both a carboxylate group and N-donor atoms from the triazole ring, makes it an excellent building block for the construction of porous MOFs. These materials have potential applications in gas storage and separation.

-

Catalysis: Coordination complexes incorporating this ligand can be designed to act as catalysts. The triazole moiety can stabilize metal centers in various oxidation states, facilitating catalytic cycles.

-

Drug Delivery and Biological Imaging: The triazole core is a known pharmacophore, and its metal complexes could be explored for therapeutic applications. Furthermore, the incorporation of luminescent metal ions could lead to the development of bio-imaging agents.

-

Sensing: The electronic properties of the triazole ring can be modulated upon coordination to a metal ion. This change can be harnessed to develop chemical sensors for the detection of specific analytes.

Coordination Behavior

Based on studies of structurally related 1-substituted-1H-1,2,3-triazole-4-carboxylate ligands, the coordination of this compound to metal centers can be expected to occur through several modes:

-

Monodentate Coordination: Primarily through the carboxylate oxygen atoms.

-

Bidentate Chelation: Involving one carboxylate oxygen and a nitrogen atom from the triazole ring.

-

Bridging Coordination: Linking multiple metal centers through either the carboxylate group or the nitrogen atoms of the triazole ring, leading to the formation of coordination polymers and MOFs. Two new complexes, [Cu(L¹)₂·2H₂O] and [Cu(L²)₂]n (where HL¹ = (4-phenyl-1,2,3-triazole-1-yl)acetic acid and HL² = (4-phenyl-1,2,3-triazole-2-yl)acetic acid), were synthesized using a hydrothermal method. In one complex, a mononuclear structure is formed, leading to a 2D layered network through intermolecular hydrogen bonds. In the other, the anions bridge the copper atoms via the carboxyl O atom and the triazole ring N atom to create a 2D network structure, which then forms a 3D supramolecular structure through π-π stacking interactions.[1]

The N-methyl group is expected to influence the ligand's coordination properties by potentially hindering coordination at the N1 position and altering the electron density of the triazole ring.

Experimental Protocols

I. Synthesis of this compound

The synthesis is a two-step process starting from the commercially available methyl 1H-1,2,3-triazole-4-carboxylate.

Step 1: Synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

This procedure is adapted from the methylation of methyl 1H-1,2,3-triazole-4-carboxylate.

-

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate (2 g)

-

Dry N,N-Dimethylformamide (DMF) (15 ml)

-

Potassium carbonate (K₂CO₃) (1.3 g)

-

Methyl iodide (0.98 ml)

-

Nitrogen atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

-

Procedure:

-

In a round-bottom flask maintained at 0 °C (273 K) under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml).

-

To this solution, add potassium carbonate (1.3 g) followed by methyl iodide (0.98 ml).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure (in vacuo).

-

Isolate the resulting residue, which will contain a mixture of isomers, by column chromatography on silica gel to obtain the pure methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of a triazole ester to the corresponding carboxylic acid.

-

Materials:

-

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (from Step 1)

-

Sodium hydroxide (NaOH) aqueous solution (e.g., 1 M)

-

Hydrochloric acid (HCl) (e.g., 1 M) for acidification

-

Standard laboratory glassware

-

Magnetic stirrer

-

pH indicator paper or pH meter

-

-

Procedure:

-

Dissolve the methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating to facilitate hydrolysis. Monitor the reaction progress by TLC until the starting ester is consumed.

-

After the reaction is complete, cool the solution in an ice bath.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

II. General Protocol for the Synthesis of a Coordination Complex

This is a general guideline for the synthesis of a metal complex with this compound. The specific conditions (solvent, temperature, metal salt, and stoichiometry) will need to be optimized for each specific complex.

-

Materials:

-

This compound (ligand)

-

A metal salt (e.g., copper(II) acetate, zinc(II) nitrate)

-

Solvent (e.g., methanol, ethanol, DMF, water)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

-

Procedure:

-

Dissolve the ligand in a suitable solvent. Gentle heating may be required.

-

In a separate flask, dissolve the metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux for a period of time (typically several hours to days).

-

The formation of a precipitate may indicate the formation of the coordination complex.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate has formed, collect it by filtration, wash with the solvent, and dry.

-

If no precipitate forms, slow evaporation of the solvent, or diffusion of a less polar solvent into the reaction mixture, can be attempted to induce crystallization.

-

Data Presentation

As no specific quantitative data for coordination complexes of this compound has been reported, the following table provides an example of how such data for a hypothetical copper(II) complex could be structured. This is based on data for similar triazole-carboxylate complexes.

| Parameter | Hypothetical Value for a Cu(II) Complex |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 8.456 Å, c = 12.789 Å, β = 98.76° |

| Coordination Geometry | Distorted Octahedral |

| Cu-N Bond Length (Å) | 2.015(3) |

| Cu-O Bond Length (Å) | 1.987(2) |

| N-Cu-N Bond Angle (°) | 89.5(1) |

| O-Cu-O Bond Angle (°) | 91.2(1) |

| Thermal Decomposition | Stable up to 250 °C |

Visualizations

Caption: Workflow for the synthesis of the target ligand.

Caption: General workflow for synthesizing a coordination complex.

Caption: Potential coordination modes of the ligand.

References

Application Notes: Synthesis and Utility of Bioactive 1-methyl-1H-1,2,3-triazole-4-carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its desirable properties, including high chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, make it an attractive moiety in drug design.[1] This document provides detailed protocols and application notes for the synthesis of bioactive compounds utilizing 1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a key building block. The primary focus is on the synthesis of 1,2,3-triazole-4-carboxamides, a class of compounds that has shown significant potential as anticancer, antimicrobial, and signaling pathway modulators.[2][3]

General Synthesis Workflow

The synthesis of bioactive 1-methyl-1H-1,2,3-triazole-4-carboxamides from the corresponding carboxylic acid is typically achieved through a standard amide coupling reaction. This process involves the activation of the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.

Caption: General workflow for synthesizing bioactive 1-methyl-1H-1,2,3-triazole-4-carboxamides.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxamides using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound

-

Target amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

To this solution, add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add HATU (1.2 eq) to the reaction mixture in one portion.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1-methyl-1H-1,2,3-triazole-4-carboxamide derivative.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[4]

Materials:

-

This compound

-

Target amine (primary or secondary)

-

EDC hydrochloride

-

HOBt

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM) or DMF, anhydrous

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15 minutes.

-

Add the target amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.5 eq).

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., DCM or EtOAc).

-

Combine the organic extracts and wash with 1M HCl (optional, if the amine is basic), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography or recrystallization to obtain the final product.

Bioactivity Data of 1,2,3-Triazole-4-Carboxamide Derivatives

The 1,2,3-triazole-4-carboxamide scaffold has been investigated for various biological activities. The following table summarizes representative data for analogous compounds, demonstrating their potential as anticancer agents.

| Compound ID | R-Group on Amide | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 5j | 4-Chlorophenyl | HeLa | 6.54 | [3] |

| 5i | 4-Bromophenyl | HeLa | 7.12 | [3] |

| 5m | 4-Nitrophenyl | HeLa | 8.31 | [3] |

| 5f | 4-Fluorophenyl | HeLa | 9.04 | [3] |

| 17 | 2,4-Dichlorophenyl | MCF-7 (Breast) | 0.31 | [5] |

| 22 | 4-Methylphenyl | MCF-7 (Breast) | 5.21 | [5] |

| 25 | 4-Methoxyphenyl | MCF-7 (Breast) | 4.98 | [5] |

| Cmpd 17 | 2,4-Dichlorophenyl | Caco-2 (Colon) | 7.22 | [5] |

Note: The specific activity of derivatives from this compound would require dedicated synthesis and screening, but the data from structurally similar compounds indicate a high potential for potent bioactivity.

Signaling Pathways and Mechanism of Action

Derivatives of the 1,2,3-triazole core are known to inhibit key signaling pathways implicated in cancer progression, such as the Focal Adhesion Kinase (FAK) and Wnt/β-catenin pathways.[6][7]

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in cell survival, proliferation, and metastasis.[7][8] FAK inhibitors prevent its autophosphorylation, thereby blocking downstream signaling cascades like PI3K/AKT.[7][9]

Caption: Inhibition of the FAK signaling pathway by a triazole-carboxamide derivative.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, especially colorectal cancer.[6][10] Some triazole-based inhibitors function by stabilizing the "destruction complex" (containing Axin, APC, GSK3β), which leads to the degradation of β-catenin and prevents the transcription of Wnt target genes.[6][11]

Caption: Modulation of Wnt/β-catenin signaling by stabilizing the destruction complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Anti-Influenza A Virus Agents Targeting the Nucleoprotein

The 1-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is a promising platform for the development of novel anti-influenza A virus agents. Derivatives, particularly carboxamides, have been shown to target the viral nucleoprotein (NP), a critical multifunctional protein involved in viral replication, transcription, and host cell interactions. By inhibiting the nuclear accumulation of the nucleoprotein, these compounds effectively disrupt the viral life cycle.

The influenza virus nucleoprotein is essential for the packaging of the viral RNA genome into ribonucleoprotein complexes (vRNPs) and for their subsequent import into the host cell nucleus, where viral replication and transcription occur. Compounds derived from the this compound core have been designed to interfere with this process. One of the most potent derivatives, a 1H-1,2,3-triazole-4-carboxamide compound (Compound 3b from a cited study), has demonstrated significant inhibitory activity against various influenza A virus strains, including H3N2 and H1N1 subtypes.[1][2] This compound also showed strong inhibition of H5N1, amantadine-resistant, and oseltamivir-resistant strains with IC50 values in the sub-micromolar range.[1][2] The proposed mechanism suggests a direct interaction with the nucleoprotein, leading to the inhibition of its nuclear import.[1][2]

Quantitative Data: Anti-Influenza Activity

| Compound ID | Influenza A Strain | IC50 (µM) | Reference |

| 3b | A/WSN/33 (H1N1) | 0.5 - 4.6 | [1][2] |

| 3b | H3N2 | 0.5 - 4.6 | [1][2] |

| 3b | H5N1 (RG14) | sub-µM | [1][2] |

| 3b | Amantidine-resistant A/WSN/33 (H1N1) | sub-µM | [1][2] |

| 3b | Oseltamivir-resistant A/WSN/1933 (H1N1, 274Y) | sub-µM | [1][2] |

Application Note 2: Xanthine Oxidase Inhibitors for Hyperuricemia